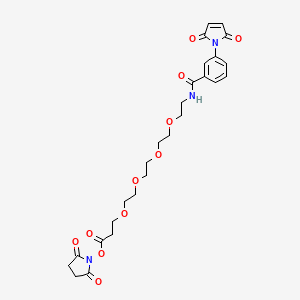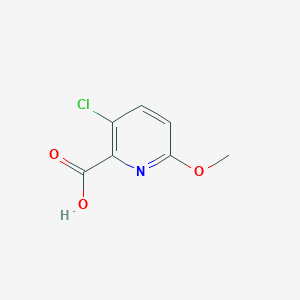![molecular formula C17H17ClO4 B1425022 4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde CAS No. 1286429-98-8](/img/structure/B1425022.png)
4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde
Vue d'ensemble
Description
“4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde” is a chemical compound with the empirical formula C17H17ClO4 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde” is 320.77 . The SMILES string representation of the molecule isO=CC1=CC(OCC)=C(OCCOC2=CC(Cl)=CC=C2)C=C1 . Physical And Chemical Properties Analysis
“4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde” is a solid substance . The molecular weight of the compound is 320.77 . The SMILES string representation of the molecule isO=CC1=CC(OCC)=C(OCCOC2=CC(Cl)=CC=C2)C=C1 .
Applications De Recherche Scientifique
Insights into Vibrational Dynamics
Research on similar compounds, such as 2-methoxybenzaldehyde, 4-methoxybenzaldehyde, and 4-ethoxybenzaldehyde, provides insights into their vibrational dynamics in the solid state. Using techniques like INS spectroscopy combined with periodic DFT calculations, researchers can assess the dynamics of these compounds, allowing for a confident assignment of their vibrational modes and understanding the nature of potential energy barriers for methyl rotation about O–CH3 bonds (Ribeiro-Claro et al., 2021).
Synthesis and Reactions
The synthesis of derivatives and reactions of similar compounds, such as 3-ethoxy-4-hydroxybenzaldehyde, has been explored. These include reactions with alkynes, alkenes, or allenes, revealing potential in synthesizing various nitrogen-containing compounds and Schiff bases (Yüksek et al., 2005), (Dikusar & Kozlov, 2007).
Polymer Synthesis and Properties
The compound has potential applications in polymer synthesis. Research on similar compounds, such as 3-ethoxy-4-hydroxybenzaldehyde, highlights their use in synthesizing electrically conductive polymers, offering insights into the physicochemical properties and potential applications in areas like photoluminescence and electrical conductivity (Hafeez et al., 2019).
Analytical Chemistry and Catalysis
Compounds like 4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde could be utilized in analytical chemistry and catalysis. Studies on similar compounds demonstrate their roles in reactions like alcohol oxidation, indicating potential applications in catalysis and synthesis of fine chemicals (Hazra et al., 2015).
Propriétés
IUPAC Name |
4-[2-(3-chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-2-20-17-10-13(12-19)6-7-16(17)22-9-8-21-15-5-3-4-14(18)11-15/h3-7,10-12H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTNIYCYKMVXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzyl 4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1424943.png)


![[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]methanol](/img/structure/B1424949.png)




![5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole](/img/structure/B1424959.png)

![5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid](/img/structure/B1424961.png)